4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid
Overview
Description
The compound “4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid” is an organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
The use of the tert-butyloxycarbonyl (Boc) as the N α-amino protecting group in peptide synthesis can be advantageous in several cases, such as synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis
The tert-butyloxycarbonyl (Boc) group is used for the protection of the N α-amino moiety . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Scientific Research Applications
Catalytic Efficiency in N-tert-Butoxycarbonylation
The application of 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is evident in the catalytic efficiency of N-tert-butoxycarbonylation of amines. The compound, when used with di-tert-butyl dicarbonate and heteropoly acid H3PW12O40, facilitates efficient N-tert-butoxycarbonylation at room temperature, with no significant side products observed. This process is crucial for the production of N-Boc-protected amino acids, used extensively in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).
Role in Enantioselective Fluorescence Sensing
Another significant application is in enantioselective fluorescence sensing of chiral amino alcohols. A compound synthesized from 3-tert-butylaniline and 2-chlorobenzoic acid, resembling 4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid in structure, forms a highly fluorescent scandium complex. This complex is used for the accurate measurement of both the total amount and the enantiomeric excess of several amino alcohols at micromolar concentrations (Liu, Pestano, & Wolf, 2008).
Synthesis of Beta-Amino Acid Pharmacophore
Furthermore, this compound plays a pivotal role in the asymmetric hydrogenation of enamine esters, a process crucial for synthesizing beta-amino acid pharmacophores. These pharmacophores are integral in drug development, particularly for creating compounds with specific stereochemical configurations (Kubryk & Hansen, 2006).
Development of Unnatural Amino Acids
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid is also instrumental in synthesizing stereoisomers of unnatural amino acids, which are crucial in the development of new pharmaceuticals and in the study of protein structure and function (Bakonyi et al., 2013).
Efficient Synthesis of Benzyl Amino Esters
The compound is also used in the efficient synthesis of benzyl amino esters. These esters are derived from natural or protected l-amino acids, showcasing the compound's versatility in synthesizing various biochemically relevant molecules (Koseki, Yamada, & Usuki, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4/c1-12(2,3)18-11(17)14-9-5-4-7(10(15)16)6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLRCEYNJFVYHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((Tert-butoxycarbonyl)amino)-3-chlorobenzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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